EIDD-1931's Mechanism of Action: A Technical Guide to a Potent Ribonucleoside Analog
EIDD-1931's Mechanism of Action: A Technical Guide to a Potent Ribonucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EIDD-1931, the active metabolite of the prodrug molnupiravir, is a formidable ribonucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses. Its primary mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe" within the viral genome. Following cellular uptake, EIDD-1931 is phosphorylated to its active triphosphate form by host cell kinases. This triphosphate metabolite is then incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Due to tautomerization, EIDD-1931 can be incorporated in place of either cytidine or uridine, leading to an accumulation of mutations in the viral genome with each replication cycle, ultimately resulting in the production of non-viable virions. This guide provides a comprehensive overview of the mechanism of action of EIDD-1931, including its metabolic activation, interaction with viral polymerase, and the downstream consequences for viral replication.
Introduction
EIDD-1931, chemically known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that has garnered significant attention for its potent antiviral properties.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (EIDD-2801).[3][4] The mechanism of EIDD-1931 is distinct from many other nucleoside analogs that act as chain terminators. Instead, it functions as a viral mutagen, driving the error rate of viral replication beyond a sustainable threshold.[2][4] This in-depth guide explores the molecular intricacies of EIDD-1931's mechanism of action, providing a valuable resource for researchers in the field of virology and antiviral drug development.
Cellular Uptake and Metabolic Activation
The journey of EIDD-1931 as an antiviral agent begins with its entry into the host cell and subsequent conversion to its active form.
Cellular Uptake
EIDD-1931 is recognized and transported into host cells by human equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). This transporter-mediated uptake is a crucial step for the drug to reach the intracellular environment where viral replication occurs.
Phosphorylation Cascade
Once inside the cell, EIDD-1931 undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield its active 5'-triphosphate form, EIDD-1931-TP (also known as NHC-TP).[4][5] This multi-step process is essential for the molecule to be recognized as a substrate by the viral RdRp. Recent studies have identified Uridine-cytidine kinase 2 (UCK2) as a key enzyme responsible for the initial phosphorylation of EIDD-1931.[6][7] The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other host kinases.
Mechanism of Viral RNA Mutagenesis
The active EIDD-1931-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral genome.
Incorporation into Nascent Viral RNA
EIDD-1931-TP is incorporated into the newly synthesized viral RNA strand.[4] A key feature of EIDD-1931 is its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to its incorporation opposite either guanine or adenine in the template RNA strand.
Induction of Lethal Mutagenesis
The incorporation of EIDD-1931 into the viral RNA does not immediately terminate chain elongation. Instead, the newly synthesized RNA strand containing EIDD-1931 can then serve as a template for subsequent rounds of replication. During this process, the incorporated EIDD-1931 can be read as either a cytosine or a uracil by the RdRp, leading to the introduction of mutations (transitions) in the daughter strands. This accumulation of mutations across the viral genome with each replication cycle is termed "lethal mutagenesis" or "error catastrophe," ultimately resulting in the production of non-functional viral proteins and non-viable progeny virions.[2]
Quantitative Data on Antiviral Activity
The antiviral efficacy of EIDD-1931 has been quantified against a variety of RNA viruses in different cell lines. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.
Table 1: Antiviral Activity of EIDD-1931 against Coronaviruses
| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [8] |
| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [8] |
| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |
| SARS-CoV | Vero | 0.1 | >10 | >100 | [4] |
Table 2: Antiviral Activity of EIDD-1931 against Other RNA Viruses
| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [8][9] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [8][9] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [8][9] |
| Influenza A Virus | MDCK | Not Specified | >100 | - | [4] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.5 | >100 | >200 | [4] |
| Ebola Virus (EBOV) | Vero | 0.7 | >10 | >14.3 | [4] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.2 | >10 | >50 | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the antiviral activity of EIDD-1931.
Viral Yield Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To determine the concentration of EIDD-1931 that reduces the production of infectious virus particles by a certain percentage (e.g., 50% or 90%).
General Protocol:
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Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 6- or 12-well plates to form a confluent monolayer.
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Virus Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1, in the presence of serial dilutions of EIDD-1931 or a vehicle control (e.g., DMSO).
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Incubation: Incubate the infected plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours, depending on the virus).
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Harvesting: Collect the supernatant containing the progeny virions.
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Plaque Titration: Perform a plaque assay on fresh cell monolayers using serial dilutions of the harvested supernatant. This involves infecting the cells, overlaying with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells, and incubating until visible plaques (zones of cell death) are formed.
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Staining and Counting: Stain the cell monolayer with a dye such as crystal violet to visualize and count the plaques.
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Data Analysis: Calculate the viral titer (Plaque Forming Units per mL or PFU/mL) for each concentration of EIDD-1931. The EC50 or EC90 is determined by plotting the percentage of viral yield reduction against the log of the drug concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. icgeb.org [icgeb.org]
- 3. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
